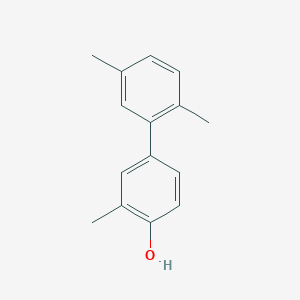

4-(2,5-Dimethylphenyl)-2-methylphenol

Description

4-(2,5-Dimethylphenyl)-2-methylphenol is a phenolic compound characterized by a central phenol ring substituted with a methyl group at position 2 and a 2,5-dimethylphenyl group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and electron-donating characteristics due to the methyl substituents.

The compound’s structural motif is frequently employed in herbicides and fungicides due to its ability to disrupt biological processes, such as photosynthetic electron transport (PET) in plants . Its metabolic stability and environmental persistence are also areas of interest, particularly in regulatory evaluations of related agrochemicals .

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYATSFFBTXKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683709 | |

| Record name | 2',3,5'-Trimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-36-0 | |

| Record name | 2',3,5'-Trimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenol with a suitable alkylating agent under acidic or basic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-methylphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: PET-Inhibiting Activity of Selected Analogues

| Compound | IC50 (µM) | Key Substituents |

|---|---|---|

| N-(2,5-Dimethylphenyl)-carboxamide | 10 | Carboxamide, 2,5-dimethylphenyl |

| 4-(2,5-Dimethylphenyl)-2-methylphenol* | Data pending | Phenol, 2-methyl, 2,5-dimethylphenyl |

Note: Direct IC50 data for the target compound are unavailable in the evidence, but structural parallels suggest comparable activity .

Thioureido Acid Derivatives

describes N-2,5-dimethylphenylthioureido acid derivatives (e.g., compounds 3g–3k) with propanoic acid side chains. These compounds exhibit distinct properties:

- Solubility: The carboxylic acid group in derivatives like 3g increases water solubility compared to the phenolic target compound.

- Biological Targets: While this compound likely targets plant physiology, thioureido derivatives are designed for broader biocidal applications, including antifungal and antibacterial activity .

Table 2: Physical Properties of Thioureido Analogues

| Compound | Melting Point (°C) | Key Substituents |

|---|---|---|

| 3g | 136–137 | Nitrophenyl, thioureido, propanoic acid |

| 3h | 114–115 | Dichlorophenyl, thioureido |

| Target* | Unreported | Phenol, 2-methyl, 2,5-dimethylphenyl |

Structural rigidity from the thioureido group may reduce thermal stability compared to the phenol .

Spirotetramat and Metabolites

highlights spirotetramat, a commercial insecticide containing a 2,5-dimethylphenyl group. Its metabolites, such as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, share structural motifs with the target compound:

- Metabolic Stability: The spirotetramat metabolite retains the 2,5-dimethylphenyl group but incorporates a complex heterocyclic system, enhancing environmental persistence. In contrast, this compound’s simpler structure may degrade faster in soil .

N-(2,5-Dimethylphenyl)acetamide Derivatives

lists N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide, differing in its acetamide and sulfonyl groups. Key contrasts include:

- Applications: Acetamide derivatives are often explored for antimicrobial or enzyme-inhibiting roles, whereas phenolic derivatives may prioritize herbicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.